N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Description
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO3/c1-18-15-23(16-19(2)24(18)25)27-12-11-26-20-7-6-10-22(17-20)29-14-13-28-21-8-4-3-5-9-21/h3-10,15-17,26H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLDFATUWUEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a chloro-dimethylphenoxy group and an ethoxyethyl chain. Its molecular formula is , and it has a molecular weight of approximately 392.87 g/mol. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This can lead to alterations in metabolic pathways crucial for cell function.
- Receptor Modulation : It may modulate the activity of various receptors, influencing cellular signaling pathways that regulate growth, differentiation, and apoptosis.
- Gene Expression Alteration : The compound can affect the expression levels of genes involved in critical cellular processes, thereby impacting overall cellular behavior.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.
- Agricultural Applications : Field trials have assessed the efficacy of this compound as an insecticide. It showed promising results in controlling pest populations without adversely affecting non-target organisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Substituent Analysis
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Auxin Agonists vs. Research Intermediates: Compound 602 () shares the 4-chloro-3,5-dimethylphenoxy group with the target compound but incorporates an acetamide-pyridinyl moiety. This structure is linked to synthetic auxin activity in plants, suggesting herbicidal or growth-regulatory roles . In contrast, the target compound’s aniline-phenoxyethoxy group may reduce polar interactions, limiting its utility in agriculture but enhancing versatility as a synthetic intermediate.
Ether Linkage Complexity: The 2-phenoxyethoxy chain in the target compound introduces steric bulk and lipophilicity compared to simpler methoxy groups in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline (). This difference could influence solubility and reactivity in downstream reactions .
Chlorinated Aromatic Systems: 4-Chloro-2,5-dimethoxyaniline () demonstrates how chloro and methoxy substituents are foundational in dye chemistry.
Q & A
Q. What are the standard synthetic protocols for N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with alkylation of 4-chloro-3,5-dimethylphenol to introduce the ethyl linker, followed by coupling with 3-(2-phenoxyethoxy)aniline. Key steps include:
- Alkylation : Reacting 4-chloro-3,5-dimethylphenol with 2-chloroethylamine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form the phenoxyethyl intermediate .
- Coupling : Using nucleophilic substitution or amidation to attach the aniline moiety. Reaction temperature (60–80°C) and solvent choice (e.g., dichloromethane) are critical for yield optimization .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield improvements focus on catalyst selection (e.g., Pd for coupling reactions) and stoichiometric ratios .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 3.5–4.5 ppm), and the chloro-methylphenoxy moiety .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at ~415 Da) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How do the chloro-methylphenoxy and phenoxyethoxy groups influence solubility and reactivity?
- Solubility : The hydrophobic chloro-methylphenoxy group reduces aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays. The ethoxy linker enhances polarity slightly .
- Reactivity : The electron-withdrawing chloro group stabilizes the phenoxy ring, directing electrophilic substitution. The ethoxy group participates in hydrogen bonding, affecting binding to biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
SAR strategies include:
- Substitution Variations : Synthesizing analogs with modified substituents (e.g., replacing chlorine with fluorine or altering ethoxy chain length) to assess impact on bioactivity .
- Biological Screening : Testing analogs against enzyme targets (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
- Computational Modeling : Docking studies to predict binding affinities based on steric and electronic effects of substituents .
Q. What experimental approaches identify the biological targets and mechanisms of action for this compound?
- In Vitro Assays : Enzyme inhibition assays (e.g., fluorescence-based kinase profiling) to identify target enzymes .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled competitors) to quantify affinity for GPCRs or nuclear receptors .
- Transcriptomic/Proteomic Analysis : RNA-seq or SILAC-based proteomics to map downstream pathways affected by treatment .
Q. How can contradictory data on biological activity between structural analogs be resolved?
- Crystallography : Resolving 3D structures of compound-target complexes to explain divergent binding modes (e.g., chloro vs. methyl substituent positioning) .
- Kinetic Studies : Measuring on/off rates (e.g., surface plasmon resonance) to differentiate reversible vs. irreversible inhibition .
- Mutagenesis : Engineering target proteins with point mutations to test steric or electronic effects of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
